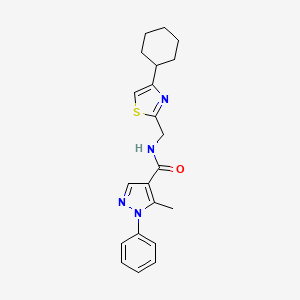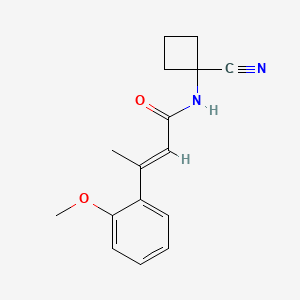
N-(2-Propyl)-4-(Trifluormethyl)anilin
Übersicht
Beschreibung
N-propan-2-yl-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.208. The purity is usually 95%.
BenchChem offers high-quality N-propan-2-yl-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propan-2-yl-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Die Trifluormethylgruppe spielt eine zunehmend wichtige Rolle in der Pharmazeutik . Sie findet sich in mehr als 50 Prozent der meistverkauften Arzneimittelmoleküle, die von der US-amerikanischen Food and Drug Administration (FDA) zugelassen wurden . Das Vorhandensein der Trifluormethylgruppe kann die pharmakologischen Aktivitäten dieser Medikamente erheblich beeinflussen .
Pflanzenschutzmittel
Trifluormethylgruppen werden auch in Pflanzenschutzmitteln weit verbreitet eingesetzt . Die einzigartigen Eigenschaften der Trifluormethylgruppe können die Wirksamkeit von Pflanzenschutzmitteln verbessern und sie effizienter beim Schutz von Kulturen vor Schädlingen und Krankheiten machen .
Materialwissenschaften
Im Bereich der Materialwissenschaften wird die Trifluormethylgruppe oft verwendet, um die Eigenschaften von Materialien zu verändern . Dies kann zur Entwicklung neuer Materialien mit verbesserten Eigenschaften führen, wie z. B. erhöhter Haltbarkeit oder verbesserter Leistung .
Synthese von FDA-zugelassenen Medikamenten
Die Trifluormethylgruppe ist ein wichtiger Bestandteil bei der Synthese vieler FDA-zugelassener Medikamente . Diese Medikamente wurden zur Behandlung verschiedener Krankheiten und Störungen eingesetzt .
Radikalische Trifluormethylierung
Die radikalische Trifluormethylierung ist ein Prozess, bei dem eine Trifluormethylgruppe zu einem kohlenstoffzentrierten Radikalzwischenprodukt addiert wird . Dieser Prozess ist entscheidend für die Synthese vieler Pharmazeutika und Pflanzenschutzmittel .
Schmerzlinderung
Es wurde festgestellt, dass Verbindungen, die die Trifluormethylgruppe enthalten, bei der Schmerzlinderung wirksam sind . Sie wirken, indem sie bestimmte Rezeptoren im Nervensystem angreifen und so die Schmerzempfindung reduzieren .
Wirkmechanismus
Target of Action
The primary targets of N-propan-2-yl-4-(trifluoromethyl)aniline are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-propan-2-yl-4-(trifluoromethyl)aniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Eigenschaften
IUPAC Name |
N-propan-2-yl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJVIALJMINVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020920-65-3 | |
| Record name | N-(propan-2-yl)-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide](/img/structure/B2379333.png)

![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
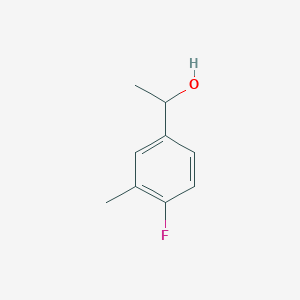
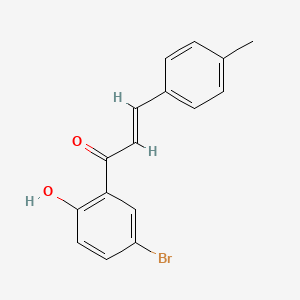
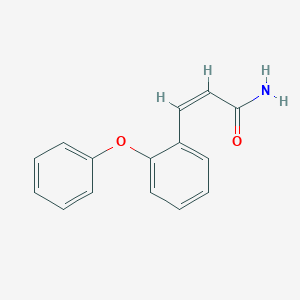
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
